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Compound of Interest

Compound Name: MAP855

Cat. No.: B10827909 Get Quote

Technical Support Center: MAP855
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers utilizing MAP855 in in vivo experiments. Our goal is to help you

optimize dosage for maximum efficacy while minimizing toxicity.

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of MAP855?

A1: MAP855 is a highly potent and selective, ATP-competitive inhibitor of MEK1/2 kinases.[1]

By inhibiting MEK1/2, MAP855 blocks the phosphorylation of ERK1/2, thereby inhibiting the

entire Ras/Raf/MEK/ERK signaling pathway, which is often constitutively activated in cancer.[2]

[3]

Q2: What is a recommended starting dose for in vivo efficacy studies in mice?

A2: A previously reported effective oral dose in mice is 30 mg/kg, administered twice daily

(b.i.d.) for 14 days. This regimen demonstrated comparable efficacy to the approved MEK

inhibitor trametinib without inducing weight loss.[1] However, it is crucial to determine the

optimal dose for your specific tumor model and animal strain through a dose-response study.

Q3: How should I formulate MAP855 for oral administration?
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A3: MAP855 is a poorly soluble compound. Several formulations can be used to improve its

solubility for oral gavage. Here are three suggested protocols:[1]

Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline

Protocol 2: 10% DMSO, 90% (20% SBE-β-CD in Saline)

Protocol 3: 10% DMSO, 90% Corn oil

It is recommended to prepare the formulation fresh daily. To aid dissolution, gentle heating

and/or sonication may be used.[1]

Q4: What are the common toxicities associated with MEK inhibitors like MAP855?

A4: MEK inhibitors as a class are associated with a range of toxicities. While specific data for

MAP855 is limited in the public domain, researchers should be aware of potential adverse

effects observed with other MEK inhibitors, which may include:

Dermatological: Acneiform rash is a common side effect.[4]

Ocular: Blurred vision, central serous retinopathy, and in rare cases, retinal vein occlusion

have been reported.[5]

Gastrointestinal: Diarrhea and nausea are frequently observed.[4]

Cardiovascular: Some MEK inhibitors have been associated with cardiotoxicity, including

reductions in ejection fraction.[6]

General: Fatigue and peripheral edema can also occur.

Q5: How can I monitor for toxicity in my in vivo studies?

A5: Regular and careful monitoring of animal health is critical. Key parameters to monitor

include:

Body weight: Monitor at least twice weekly. A significant drop in body weight (e.g., >15-20%)

is a key indicator of toxicity.[6]
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Clinical signs: Observe animals daily for any changes in behavior, posture, grooming, or

signs of distress. Specific signs to look for include skin rashes, diarrhea, and any signs of

visual impairment.

Complete Blood Count (CBC): Can be performed at the end of the study or at interim time

points to assess for hematological abnormalities.[6]

Serum Chemistry: To evaluate liver and kidney function.

Ophthalmological Exams: If ocular toxicity is a concern, baseline and follow-up exams can

be considered.

Troubleshooting Guides
Issue 1: Lack of In Vivo Efficacy

Possible Cause Troubleshooting Step

Suboptimal Dosing

Perform a dose-escalation study to determine

the Maximum Tolerated Dose (MTD) and

identify a dose that provides a therapeutic

window.

Poor Bioavailability

Ensure proper formulation is used to maximize

solubility. Consider performing a

pharmacokinetic (PK) study to measure plasma

concentrations of MAP855 and ensure adequate

exposure.

Target Engagement Issues

Conduct a pharmacodynamic (PD) study to

assess the inhibition of pERK in tumor tissue or

surrogate tissues (like peripheral blood

mononuclear cells) at different time points after

dosing. This will confirm if MAP855 is reaching

its target and exerting its biological effect.

Tumor Model Resistance

The tumor model may have intrinsic or acquired

resistance to MEK inhibition. Consider

investigating downstream signaling pathways or

potential bypass mechanisms.
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Issue 2: Observed In Vivo Toxicity
Possible Cause Troubleshooting Step

Dose is too high

Reduce the dose of MAP855. If efficacy is

compromised, consider an alternative dosing

schedule (e.g., intermittent dosing) which has

been shown to improve tolerability for some

small molecule inhibitors.

Formulation-related toxicity

The vehicle used for formulation may be

causing toxicity. Include a vehicle-only control

group in your studies to assess this. If the

vehicle is the issue, explore alternative

formulation protocols.

Compound-specific toxicity

Monitor for class-specific MEK inhibitor toxicities

(dermatological, ocular, gastrointestinal). If

specific toxicities are observed, consult with a

veterinarian for appropriate supportive care. For

example, for skin rashes, topical treatments may

be considered. For severe toxicity, euthanasia

may be necessary.

Off-target effects

While MAP855 is selective, off-target effects at

higher concentrations cannot be ruled out. A

lower dose may mitigate these effects.

Data Presentation
Table 1: In Vivo Pharmacokinetic Parameters of MAP855[1]
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Species CL (mL/minkg) Vss (L/kg)
AUC po d.n.
(µMh)

Oral BAV (% F)

Mouse 32 2.6 0.4 44

Rat 35 2.0 0.6 65

Dog 22 1.8 1.4 100

Data presented

as reported.

Table 2: Summary of a Reported In Vivo Efficacy Study of MAP855 in Mice[1]

Parameter Details

Animal Model Not specified in the available public data

Drug MAP855

Dose 30 mg/kg

Route of Administration Oral (p.o.)

Dosing Schedule Twice daily (b.i.d.)

Duration 14 days

Efficacy Outcome
Comparable efficacy to trametinib dosed at the

mouse MTD

Toxicity Outcome No body weight loss observed

Experimental Protocols
Protocol 1: In Vivo Xenograft Efficacy and Tolerability
Study
This protocol is a representative example based on common practices for MEK inhibitors and

the available data for MAP855.
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Animal Model: Female athymic nude mice (6-8 weeks old).

Tumor Cell Implantation: Subcutaneously implant 5 x 10^6 human cancer cells (e.g., A375

melanoma, which has a BRAF mutation) in the right flank of each mouse.

Tumor Growth Monitoring: Allow tumors to reach a volume of 100-150 mm³. Measure tumor

volume with calipers 2-3 times per week using the formula: (Length x Width²)/2.

Group Allocation: Randomize mice into the following groups (n=8-10 mice/group):

Group 1: Vehicle control (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

Group 2: MAP855 (10 mg/kg, p.o., b.i.d.)

Group 3: MAP855 (30 mg/kg, p.o., b.i.d.)

Group 4: Positive control (e.g., Trametinib at its MTD)

Drug Administration: Prepare MAP855 formulation fresh daily and administer via oral gavage

twice daily.

Efficacy and Toxicity Monitoring:

Measure tumor volume and body weight twice weekly.

Perform daily clinical observations for signs of toxicity (e.g., changes in posture, activity,

grooming, presence of rash or diarrhea).

Study Endpoints:

Continue treatment for a predefined period (e.g., 14-21 days) or until tumors in the control

group reach a predetermined size (e.g., 1500-2000 mm³).

Euthanize mice if they show signs of severe toxicity, including >20% body weight loss.

Pharmacodynamic Analysis (Satellite Group): A separate cohort of tumor-bearing mice can

be used for PD analysis.
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Administer a single dose of vehicle or MAP855.

Collect tumor tissue at various time points post-dose (e.g., 2, 8, 24 hours).

Analyze tumor lysates by Western blot for levels of phosphorylated ERK (p-ERK) and total

ERK to confirm target engagement.
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Caption: MAP855 inhibits the phosphorylation of ERK1/2 by targeting MEK1/2.
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Caption: Workflow for in vivo efficacy and toxicity assessment of MAP855.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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